(3R,5S)-Atorvastatin Acetonide tert-Butyl Ester (3R,5S)-Atorvastatin Acetonide tert-Butyl Ester
Brand Name: Vulcanchem
CAS No.: 947249-30-1
VCID: VC8331380
InChI: InChI=1S/C40H47FN2O5/c1-26(2)36-35(38(45)42-30-16-12-9-13-17-30)34(27-14-10-8-11-15-27)37(28-18-20-29(41)21-19-28)43(36)23-22-31-24-32(47-40(6,7)46-31)25-33(44)48-39(3,4)5/h8-21,26,31-32H,22-25H2,1-7H3,(H,42,45)/t31-,32+/m0/s1
SMILES: CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Molecular Formula: C40H47FN2O5
Molecular Weight: 654.8 g/mol

(3R,5S)-Atorvastatin Acetonide tert-Butyl Ester

CAS No.: 947249-30-1

Cat. No.: VC8331380

Molecular Formula: C40H47FN2O5

Molecular Weight: 654.8 g/mol

* For research use only. Not for human or veterinary use.

(3R,5S)-Atorvastatin Acetonide tert-Butyl Ester - 947249-30-1

Specification

CAS No. 947249-30-1
Molecular Formula C40H47FN2O5
Molecular Weight 654.8 g/mol
IUPAC Name tert-butyl 2-[(4R,6S)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Standard InChI InChI=1S/C40H47FN2O5/c1-26(2)36-35(38(45)42-30-16-12-9-13-17-30)34(27-14-10-8-11-15-27)37(28-18-20-29(41)21-19-28)43(36)23-22-31-24-32(47-40(6,7)46-31)25-33(44)48-39(3,4)5/h8-21,26,31-32H,22-25H2,1-7H3,(H,42,45)/t31-,32+/m0/s1
Standard InChI Key NPPZOMYSGNZDKY-AJQTZOPKSA-N
Isomeric SMILES CC(C)C1=C(C(=C(N1CC[C@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
SMILES CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Canonical SMILES CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5

Introduction

Chemical Identity and Structural Characteristics

Molecular Configuration and Stereochemistry

The (3R,5S)-Atorvastatin Acetonide tert-Butyl Ester features a complex bicyclic structure with multiple chiral centers. The acetonide and tert-butyl ester groups protect reactive hydroxyl and carboxyl moieties during synthesis, enhancing stability . X-ray crystallography data (CCDC 962606) confirm the (4R,6R) configuration in related isomers, though discrepancies in stereochemical numbering across studies necessitate careful interpretation . The compound’s 3D conformation, accessible via PubChem’s interactive model, reveals a folded pyrrole ring system critical for HMG-CoA reductase inhibition .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC40H47FN2O5\text{C}_{40}\text{H}_{47}\text{FN}_2\text{O}_5
Molecular Weight654.8 g/mol
CAS Number125971-95-1 (mixed isomers)
Density1.1 ± 0.1 g/cm³
Boiling Point678.0 ± 55.0 °C

Synthesis and Manufacturing

Multi-Step Synthetic Pathway

The synthesis involves two principal steps:

  • Reductive Amination: A 95% yield is achieved using molybdenum-doped Raney nickel in methanol under 2585.7 Torr pressure, facilitating the reduction of a nitrile intermediate .

  • Esterification: Pivalic acid in a toluene/heptane/THF mixture at elevated temperatures yields the tert-butyl ester with 75% efficiency .

Critical to maintaining stereochemical integrity is the use of chiral auxiliaries and controlled reaction conditions, as highlighted in the 1992 Tetrahedron Letters protocol by Baumann et al. .

Table 2: Synthetic Parameters

StepReagents/ConditionsYield
1Mo-Raney Ni, NH₃/MeOH, 2585.7 Torr95%
2Pivalic acid, toluene/heptane/THF, heat75%

Physicochemical Properties

Thermal Stability and Solubility

The compound exhibits a melting point of 144–148°C and a flash point of 363.9 ± 31.5°C, indicating moderate thermal stability . Its low aqueous solubility (logP ≈ 6.2) necessitates formulation with surfactants or cyclodextrins for pharmaceutical use .

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR spectra (500 MHz, CDCl₃) show distinct signals for the tert-butyl group (δ 1.42 ppm) and fluorophenyl protons (δ 7.12–7.45 ppm) .

  • MS: High-resolution ESI-MS confirms the molecular ion peak at m/z 655.3 [M+H]⁺ .

Pharmacological Relevance

Role in Atorvastatin Production

As a protected intermediate, (3R,5S)-Atorvastatin Acetonide tert-Butyl Ester undergoes hydrolysis to yield atorvastatin free acid, which is subsequently complexed with calcium to form the active drug . The acetonide group prevents undesired lactonization during synthesis, while the tert-butyl ester enhances lipophilicity for better membrane permeability .

Analytical and Quality Control Methods

X-ray Diffraction Standards

Future Directions and Challenges

Stereoselective Synthesis

Advances in asymmetric catalysis, such as organocatalytic aldol reactions, promise higher enantiomeric excess (ee >99%) compared to traditional methods .

Green Chemistry Initiatives

Solvent-free mechanochemical synthesis and enzymatic esterification are under exploration to reduce reliance on volatile organic compounds (VOCs) .

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